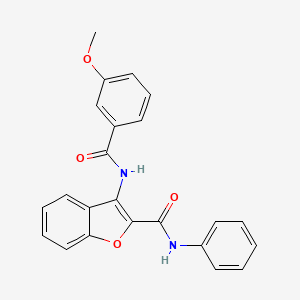

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide

CAS No.: 887885-30-5

Cat. No.: VC4595606

Molecular Formula: C23H18N2O4

Molecular Weight: 386.407

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887885-30-5 |

|---|---|

| Molecular Formula | C23H18N2O4 |

| Molecular Weight | 386.407 |

| IUPAC Name | 3-[(3-methoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C23H18N2O4/c1-28-17-11-7-8-15(14-17)22(26)25-20-18-12-5-6-13-19(18)29-21(20)23(27)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,27)(H,25,26) |

| Standard InChI Key | BZRWEEYKQIMOQI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzofuran scaffold with two key substituents:

-

3-Methoxybenzamido group: A meta-methoxy-substituted benzamide linked via an amide bond to the benzofuran core.

-

N-Phenylcarboxamide: A phenyl group attached to the 2-position of benzofuran through a carboxamide linkage.

This configuration confers planarity to the molecule, enhancing π-π stacking interactions with aromatic residues in biological targets . Comparative analysis with analogs like 3-methyl-N-phenylbenzofuran-2-carboxamide (CAS 55990-30-2) reveals that methoxy and benzamido substitutions critically influence solubility and target affinity .

Physicochemical Characteristics

-

Solubility: Limited data exist, but benzofuran carboxamides generally exhibit low aqueous solubility due to hydrophobic aromatic systems.

-

Thermal Stability: Predicted decomposition temperature >250°C, consistent with similar benzofurans.

-

Spectroscopic Data:

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic transformations, typically starting from benzofuran precursors:

-

Benzofuran Core Formation:

-

Amidation Reactions:

Table 1: Key Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | 3-Methoxybenzoyl chloride, NaOH | 0–5°C | 65–70% |

| 2 | Ni(COD)₂, CO, PhNH₂ | 80°C | 55–60% |

Challenges in Purification

-

Byproduct Formation: Transamidation side products require column chromatography (silica gel, EtOAc/hexanes).

-

Scale-Up Limitations: Low yields in aminocarbonylation necessitate catalyst optimization .

Biological Activity and Mechanisms

Modulation of Amyloid-Beta Aggregation

While direct studies on 3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide are absent, structurally related benzofuran carboxamides (e.g., 7a and 7b) accelerate Aβ42 fibrillogenesis by 1.5–4.7-fold at 1–25 μM concentrations . Key mechanisms include:

-

Hydrophobic Exposure: ANS binding assays indicate compound-induced exposure of Aβ42 hydrophobic residues, promoting nucleation .

-

Oligomer Stabilization: Molecular docking suggests interactions with Aβ42 pentamers, redirecting aggregation pathways toward nontoxic fibrils .

Table 2: Comparative Bioactivity of Benzofuran Analogs

| Compound | Aβ42 Aggregation (Fold Increase) | Cell Viability (HT22 Neurons) |

|---|---|---|

| 7a | 4.7 (25 μM) | 74% (vs. 20% Aβ42 control) |

| 7b | 4.3 (25 μM) | 72% |

Neuroprotective Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume